molecular formula C23H30ClN B109660 Igmesine hydrochloride CAS No. 130152-35-1

Igmesine hydrochloride

Cat. No. B109660
CAS RN: 130152-35-1
M. Wt: 355.9 g/mol
InChI Key: SCHQQPAJNUHKSV-RSGUCCNWSA-N
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Description

Igmesine (JO-1,784) is a sigma receptor agonist with an IC 50 of 39 nM in rat brain . It has been found to have neuroprotective and antidepressant-like effects in animal studies, as well as nootropic effects in models of age-related cognitive decline .


Molecular Structure Analysis

Igmesine hydrochloride has a molecular formula of C23H30ClN . Its average mass is 355.944 Da, and its monoisotopic mass is 355.206665 Da .

Scientific Research Applications

Neuropharmacological Profile

  • Igmesine is identified as a selective sigma (σ1) ligand, which exhibits potential antidepressant actions. The research indicates that Igmesine affects certain neurochemical measures, such as beta-adrenergic receptors and tyrosine hydroxylase (TH) activity, offering insights into its antidepressant mechanism. It appears to interact with the monoaminergic system and may influence the NMDA receptor/nitric oxide synthase/cGMP pathway, suggesting a complex pharmacological profile (Akunne et al., 2001).

Clinical Trials and Antidepressant Effects

  • Igmesine has been investigated in clinical trials for various indications, such as functional diarrhea and depression. Despite showing promising results in depressed patients and other conditions, further development was halted due to marketing reasons. This indicates its potential yet unexplored efficacy in clinical settings (Volz & Stoll, 2004).

Behavioral Studies

  • Behavioral studies have shown that Igmesine, as a σ1 receptor agonist, can have an enhanced antidepressant effect, particularly in animal models with induced conditions such as Alzheimer's disease. This suggests its potential application in alleviating depressive symptoms associated with neurodegenerative disorders (Urani et al., 2002).

Pharmacological Interactions

  • Igmesine's interaction with σ1 protein has been a subject of study to understand its pharmacological activities. Its antidepressant-like activity, similar to other σ1 receptor agonists, highlights its potential utility in certain behavioral responses, adding another layer to its complex pharmacological profile (Maurice et al., 2006).

Immunological Studies

  • Although not directly related to Igmesine, there are studies on immunoglobulins (Ig), such as IgM, which focus on their role in various physiological and pathological processes. These studies, while not specific to Igmesine, contribute to the broader understanding of immunological factors in health and disease (Kishimoto, 2005).

Safety and Hazards

When handling Igmesine hydrochloride, it’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N.ClH/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20;/h4-15,21H,3,16-19H2,1-2H3;1H/b13-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHQQPAJNUHKSV-RSGUCCNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130152-35-1
Record name Benzenemethanamine, N-(cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propen-1-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130152-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Igmesine Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130152351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IGMESINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV6M14TY35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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